Methyl 2-cyclopropylacrylate
Overview
Description
It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water . This compound is used in various chemical reactions and has applications in multiple fields, including polymer chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyclopropylacrylate can be synthesized through several methods. One common method involves the esterification of cyclopropylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl cyclopropylacrylate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropylacrylic acid, while reduction can produce cyclopropylmethanol .
Scientific Research Applications
Methyl 2-cyclopropylacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Pharmaceuticals: This compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those with cyclopropyl groups that enhance biological activity.
Material Science: This compound is employed in the development of advanced materials with specific properties such as high strength and flexibility.
Mechanism of Action
The mechanism of action of methyl cyclopropylacrylate involves its ability to undergo polymerization and form cross-linked networks. The ester group in the compound can participate in various chemical reactions, leading to the formation of polymers with unique properties. The cyclopropyl group provides rigidity and stability to the polymer structure, enhancing its mechanical properties .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its transparency and weather resistance.
Ethyl acrylate: Another acrylate ester used in the production of polymers and copolymers with applications in adhesives and coatings.
Uniqueness
Methyl 2-cyclopropylacrylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties to the resulting polymers. This makes it particularly valuable in applications requiring high strength and rigidity .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl 2-cyclopropylprop-2-enoate |
InChI |
InChI=1S/C7H10O2/c1-5(6-3-4-6)7(8)9-2/h6H,1,3-4H2,2H3 |
InChI Key |
XRGJLCRYJCFDQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1CC1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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